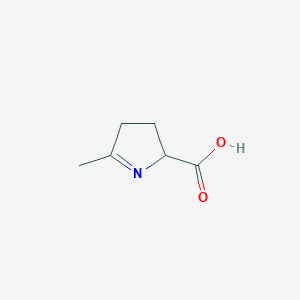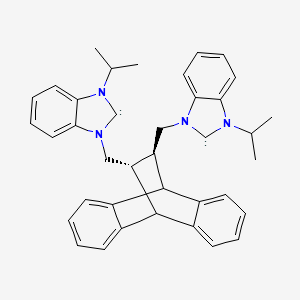![molecular formula C12H18Cl2Ru B12347635 Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-](/img/structure/B12347635.png)
Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- is a complex organometallic compound with the empirical formula C12H18Cl2Ru. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- typically involves the reaction of ruthenium trichloride with 2,6,10-dodecatriene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- .
Chemical Reactions Analysis
Types of Reactions
Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the dodecatriene ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium complex with similar catalytic properties.
Bis(triphenylphosphine)ruthenium(II) dicarbonyl chloride: Known for its use in hydrogenation reactions.
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): Used in various organic transformations.
Uniqueness
What sets Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]- apart is its unique ligand structure, which provides specific steric and electronic properties. These properties make it particularly effective in certain catalytic applications, offering advantages in terms of selectivity and efficiency .
Properties
Molecular Formula |
C12H18Cl2Ru |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
(6Z)-dodeca-1,6,11-triene;ruthenium(4+);dichloride |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2/b12-11-;;; |
InChI Key |
HIFFVMAWJALNHN-XSMOKHOMSA-L |
Isomeric SMILES |
C=C[CH-]CC/C=C\CC[CH-]C=C.[Cl-].[Cl-].[Ru+4] |
Canonical SMILES |
C=C[CH-]CCC=CCC[CH-]C=C.[Cl-].[Cl-].[Ru+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea](/img/structure/B12347552.png)
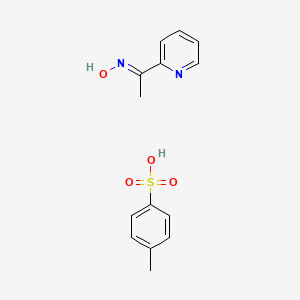

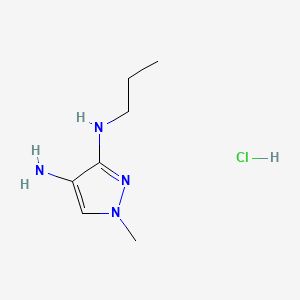
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)
![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)
![(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride](/img/structure/B12347584.png)
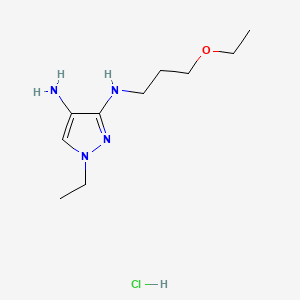

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)

